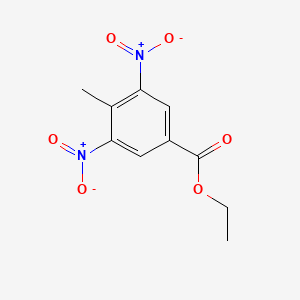

Ethyl 4-methyl-3,5-dinitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-8(11(14)15)6(2)9(5-7)12(16)17/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSYSXZAYFPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278877 | |

| Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-86-2 | |

| Record name | Ethyl 4-methyl-3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Nitroaromatic Ester Class

Nitroaromatic esters are organic compounds that contain both a nitro group (-NO2) and an ester group (-COOR) attached to an aromatic ring. The presence of the electron-withdrawing nitro groups significantly influences the chemical reactivity and physical properties of these molecules. ontosight.ai This class of compounds is synthesized through various methods, with a common approach being the esterification of a nitro-substituted carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai For instance, the related compound ethyl 3,5-dinitrobenzoate (B1224709) is synthesized from 3,5-dinitrobenzoic acid and ethanol (B145695). ontosight.ai

The addition of nitro groups to an aromatic ring is a fundamental way to increase the density and energetic potential of a molecule. acs.org Consequently, many nitroaromatic compounds, including some nitrate (B79036) esters, are investigated for their energetic properties and find use as explosives or propellants. acs.orgresearchgate.nettaylorandfrancis.com The thermal decomposition of these compounds often yields stable gases like molecular nitrogen (N2) and carbon dioxide, releasing significant energy due to the strong triple bond in the N2 molecule. wikipedia.org

Significance of Dinitrobenzoate Frameworks in Chemical Science

The dinitrobenzoate framework, particularly the 3,5-dinitrobenzoate (B1224709) structure, is a versatile and widely studied scaffold in various fields of chemistry. The two nitro groups are strongly electron-withdrawing, which affects the electronic properties and reactivity of the entire molecule. ontosight.ai This framework is a key component in the synthesis of more complex molecules and materials.

In coordination chemistry, 3,5-dinitrobenzoate is recognized as a versatile ligand due to its ability to coordinate with metal ions through its carboxylate and nitro groups. nih.gov This has led to the synthesis of numerous coordination complexes with interesting structural architectures and potential applications. nih.gov For example, dinitrobenzoate anions have been used in the study of complex structures, where they influence the geometry of the metal core through various intramolecular interactions. mdpi.com

Furthermore, dinitrobenzoate derivatives are investigated for their biological activities. Compounds containing this framework have been explored for antimicrobial, antifungal, and anticancer properties. ontosight.ainih.gov The mechanism of action is thought to involve interference with biochemical pathways or the generation of reactive oxygen species that can damage cellular components. ontosight.ainih.gov The study of piperazinium salts of 3,5-dinitrobenzoic acid, for instance, is part of ongoing research into the chemical and biological properties of these types of compounds. nih.gov

Overview of Research Domains Pertaining to the Chemical Compound and Its Analogues

Esterification Pathways for 4-Methyl-3,5-Dinitrobenzoic Acid

The most direct route to synthesizing this compound involves the esterification of 4-methyl-3,5-dinitrobenzoic acid with ethanol (B145695). This transformation can be achieved through several protocols, ranging from direct acid catalysis to multi-step procedures involving activated intermediates.

The Fischer-Speier esterification is a classic and widely used method for producing esters directly from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. jocpr.com For the synthesis of this compound, this would involve reacting 4-methyl-3,5-dinitrobenzoic acid with an excess of ethanol, using a catalyst such as concentrated sulfuric acid. The reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation. google.com

A similar, well-documented procedure is the synthesis of methyl 3,5-dinitrobenzoate, where 3,5-dinitrobenzoic acid is refluxed with methanol (B129727) and a catalytic amount of sulfuric acid for an extended period, yielding the methyl ester in high purity after cooling and isolation. prepchem.com By analogy, substituting methanol with ethanol would produce the corresponding ethyl ester. The reaction is typically heated to reflux to increase the reaction rate, with completion times often spanning several hours. prepchem.com

Table 1: Example of Acid-Catalyzed Esterification for a Related Compound

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|

To achieve esterification under milder conditions or to improve yields when direct catalysis is inefficient, 4-methyl-3,5-dinitrobenzoic acid can be converted into a more reactive derivative first. A common strategy involves the formation of an acyl chloride by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methyl-3,5-dinitrobenzoyl chloride is highly electrophilic and reacts readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, coupling agents used in peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. jocpr.com This intermediate is then susceptible to nucleophilic attack by ethanol to form the desired ester. This method is advantageous as it often proceeds at room temperature and can be applied to sensitive substrates. jocpr.com

Nitration Strategies for Substituted Benzoate (B1203000) Esters

An alternative synthetic strategy involves introducing the nitro groups onto a pre-existing ester, such as ethyl 4-methylbenzoate. This approach relies on electrophilic aromatic substitution, a fundamental reaction in aromatic chemistry.

The nitration of substituted benzoate esters is typically accomplished using a "nitrating mixture," which consists of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.com

In a typical procedure analogous to the nitration of methyl benzoate, the ester is first dissolved in concentrated sulfuric acid and cooled in an ice bath. umkc.edu The nitrating mixture is then added dropwise while carefully controlling the temperature to prevent polysubstitution and side reactions. rsc.orgyoutube.com After the addition is complete, the reaction is allowed to proceed at room temperature for a short period before being quenched by pouring it onto crushed ice, which causes the solid nitro-product to precipitate. youtube.com The crude product can then be purified by recrystallization from a suitable solvent like methanol or ethanol. umkc.edu

Table 2: Typical Conditions for Nitration of a Benzoate Ester Analogue

| Starting Material | Reagents | Temperature | Conditions | Product | Reference |

|---|

The positions of the incoming nitro groups on the aromatic ring are dictated by the electronic effects of the substituents already present. mnstate.edu In the case of ethyl 4-methylbenzoate, there are two directing groups:

The ester group (-COOEt) is an electron-withdrawing group and a meta-director. It deactivates the benzene (B151609) ring towards electrophilic attack but directs incoming electrophiles to the positions meta to itself (C3 and C5). rsc.orgumkc.edu

The methyl group (-CH₃) is an electron-donating group and an ortho-, para-director. It activates the ring and directs incoming electrophiles to the positions ortho (C3 and C5) and para (not available) to itself.

In this specific case, the directing effects of both groups are synergistic. The methyl group at position 4 directs incoming electrophiles to positions 3 and 5. The ester group at position 1 also directs incoming electrophiles to positions 3 and 5. This strong reinforcement results in the selective formation of the 3,5-dinitro product. The mechanism involves the attack of the aromatic pi-electrons on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. mnstate.edu A subsequent deprotonation from the ring by a weak base (like water or the bisulfate ion) restores aromaticity and yields the final product. aiinmr.com

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve reaction efficiency, safety, and environmental friendliness. For the synthesis of precursors like 3,5-dinitrobenzoic acid, advanced methods such as the use of microchannel reactors have been developed. This technology allows for precise control of reaction parameters like temperature and mixing, leading to higher yields and safer handling of highly exothermic nitration reactions. google.com

For the esterification step, newer coupling reagents beyond DCC have been developed. One such example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which can facilitate the esterification of carboxylic acids with alcohols, sometimes in the absence of an additional base, offering a different pathway for the formation of esters under specific conditions. researchgate.net These advanced approaches highlight the continuous evolution of synthetic methodologies toward more efficient and controlled chemical transformations.

Microwave-Assisted Synthesis of Dinitrobenzoate Esters

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of dinitrobenzoate esters, including this compound, can be efficiently achieved through the direct esterification of the corresponding carboxylic acid with an alcohol under microwave irradiation.

A green and efficient method for the synthesis of 3,5-dinitrobenzoate derivatives involves the direct reaction of a 3,5-dinitrobenzoic acid with an alcohol in the presence of a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This approach avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are often employed in conventional methods to activate the carboxylic acid. hansshodhsudha.com

The general reaction for the microwave-assisted synthesis of this compound would involve the Fischer esterification of 4-methyl-3,5-dinitrobenzoic acid with ethanol. The reaction is typically carried out in a sealed vessel inside a microwave reactor, which allows for rapid heating of the reactants and solvent to temperatures above the boiling point of the solvent. uwlax.edu This superheating effect significantly accelerates the rate of esterification. researchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. uwlax.edu The efficiency of this reversible reaction is enhanced under microwave conditions as the continual removal of water is facilitated at higher temperatures, driving the equilibrium towards the product side. learncbse.inbyjus.com

Studies on various esterification reactions under microwave irradiation have consistently demonstrated a significant reduction in reaction time, from hours to mere minutes, and an improvement in product yields. uwlax.edu

Comparative Analysis of Conventional versus Accelerated Synthetic Techniques

A comparative analysis of conventional and microwave-assisted synthesis of dinitrobenzoate esters highlights the significant advantages of the latter.

Conventional Synthesis:

The traditional method for preparing dinitrobenzoate esters typically involves a two-step process. First, the 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com This step often requires careful handling due to the corrosive and hazardous nature of the reagents and byproducts, which include sulfur dioxide (SO₂) and hydrogen chloride (HCl). hansshodhsudha.com The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired alcohol to form the ester.

Alternatively, a one-step Fischer esterification can be performed by refluxing the carboxylic acid and alcohol with an acid catalyst, such as sulfuric acid. prepchem.com However, this method is often slow, requiring prolonged heating for several hours to days to achieve a reasonable yield. prepchem.combond.edu.au For instance, the synthesis of methyl 3,5-dinitrobenzoate via conventional heating involves refluxing for approximately 26 hours to achieve a high yield. prepchem.com

Microwave-Assisted Synthesis:

In contrast, microwave-assisted synthesis offers a more direct, rapid, and environmentally benign approach. By directly reacting the carboxylic acid with the alcohol in the presence of an acid catalyst under microwave irradiation, the synthesis can be completed in a fraction of the time. hansshodhsudha.comresearchgate.net The reaction time for the synthesis of 3,5-dinitrobenzoate derivatives of various primary alcohols under microwave conditions is typically in the range of a few minutes. researchgate.net

The benefits of microwave-assisted synthesis extend beyond just speed. The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying the purification process. uwlax.edu Furthermore, the ability to perform reactions in sealed vessels allows for the use of low-boiling point solvents at elevated temperatures, which can further enhance reaction rates.

Research Findings:

The following table provides a generalized comparison based on findings for similar esterification reactions:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to High | Often Higher |

| Reagents | Often requires hazardous activating agents (e.g., SOCl₂, PCl₅) | Direct esterification, avoiding harsh reagents |

| Energy Consumption | High due to prolonged heating | Lower due to shorter reaction times |

| Byproducts | Can generate hazardous byproducts (e.g., SO₂, HCl) | Cleaner reaction profile with fewer byproducts |

This table represents a general comparison based on literature for similar esterification reactions.

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound This compound is not available.

While information exists for structurally related compounds such as Ethyl 3,5-dinitrobenzoate and Ethyl 4-methylbenzoate, no published research or database entries containing the specific ¹H NMR, ¹³C NMR, FTIR, or HRMS data for this compound could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

No publically available GC-MS data, including retention times, fragmentation patterns, or specific methodologies for the purity assessment and identification of this compound, could be located.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectral Characterization of Electronic Transitions

No published UV-Vis spectra or detailed analyses of the electronic transitions (e.g., π → π or n → π* transitions) for this compound are available in scientific literature or spectral databases.*

Crystallographic Studies and Solid State Architecture

Insights from Single Crystal X-ray Diffraction Analysis of Analogous Compounds

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis reveals fundamental information about the molecule's structure and how it packs in the solid state.

For instance, the closely related compound Ethyl 3,5-dinitrobenzoate (B1224709) has been reported to crystallize in the monoclinic crystal system with the space group P2₁/c. rsc.org Similarly, Ethyl 4-chloro-3,5-dinitrobenzoate also crystallizes in the monoclinic system with the same P2₁/c space group. researchgate.net This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. It is plausible that Ethyl 4-methyl-3,5-dinitrobenzoate, if crystallized, could adopt a similar crystal system and space group.

Crystallographic studies of related compounds reveal details about their molecular conformation. In Ethyl 3,5-dinitrobenzoate, the carboxyl and the two nitro groups are rotated out of the plane of the aromatic ring. rsc.org In the case of Ethyl 4-chloro-3,5-dinitrobenzoate, the two nitro groups and the ester group also exhibit significant dihedral angles with the benzene (B151609) ring. researchgate.net The unit cell parameters for these compounds, which define the size and shape of the repeating unit in the crystal lattice, have been precisely determined.

Table 1: Crystallographic Data for Structurally Similar Nitrobenzoate Esters

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Ethyl 3,5-dinitrobenzoate rsc.org | Monoclinic | P2₁/c | 13.856 | 4.770 | 18.354 | 119.59 | 4 | |

| Ethyl 4-chloro-3,5-dinitrobenzoate researchgate.net | Monoclinic | P2₁/c | 7.744 | 21.389 | 7.241 | 110.504 | 1123.3 | 4 |

Note: The volume (V) for Ethyl 3,5-dinitrobenzoate was not explicitly stated in the provided abstract.

Intermolecular Interactions in the Crystal Lattices of Nitrobenzoate Esters

In many organic crystals, including nitrobenzoate esters, weak C-H…O hydrogen bonds play a significant role in the formation of the three-dimensional supramolecular architecture. For example, in the crystal structure of Ethyl 4-chloro-3,5-dinitrobenzoate, molecules are linked through weak C-H…O hydrogen-bonding interactions. researchgate.net These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. Similar interactions are observed in salts of 3,5-dinitrobenzoic acid, where C-H…O interactions contribute to the formation of a three-dimensional network. iucr.orgnih.gov

Aromatic rings, such as the benzene ring in nitrobenzoate esters, can interact through π-π stacking. This type of interaction is common in planar aromatic molecules and is a significant factor in their crystal packing. In the structure of Ethyl 4-chloro-3,5-dinitrobenzoate, molecules are stacked via π-π interactions about inversion centers, with a centroid-centroid distance of 3.671 Å. researchgate.net The presence of electron-withdrawing nitro groups on the benzene ring influences the nature and geometry of these stacking interactions.

Polymorphism and Crystal Disorder in Nitrobenzoate Esters

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were found, it is a possibility for this class of compounds.

Comparative Crystallography of Dinitrobenzoate Derivatives

To understand the impact of the ester group and other substituents on the crystal packing, it is insightful to compare the crystallographic data of ethyl 3,5-dinitrobenzoate with other dinitrobenzoate derivatives. This comparative approach highlights how subtle molecular changes can lead to different solid-state architectures.

A comparison with isobutyl 3,5-dinitrobenzoate shows that it also crystallizes in a monoclinic system, although the specific space group was not mentioned in the provided search results. In the isobutyl derivative, the two nitro groups are twisted out of the benzene ring plane by 9.4 and 10.3 degrees. csic.es A key feature of the isobutyl 3,5-dinitrobenzoate crystal structure is the stacking of molecules along the b-axis without any significant π–π interactions. The crystal packing is primarily governed by non-classical C–H···O intermolecular interactions. csic.es

Further expanding the comparison, studies on piperazinium salts of 3,5-dinitrobenzoic acid, such as 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, reveal the significant role of hydrogen bonding in their crystal structures. rsc.org In these salts, the crystal lattice is built up from organic layers formed by strong N–H···O hydrogen bonds between the piperazinium cation and the dinitrobenzoate anion. These layers are further interconnected through additional hydrogen bonds and other weak interactions, creating a three-dimensional network. rsc.org

The following table summarizes the key crystallographic data for a selection of dinitrobenzoate derivatives, illustrating the variations in their crystal systems and unit cell parameters.

| Compound Name | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Space Group |

| Ethyl 3,5-dinitrobenzoate | Monoclinic | 13.856 | 4.770 | 18.354 | 119.59 | P2₁/c |

| Isobutyl 3,5-dinitrobenzoate | Monoclinic | 16.666 | 4.776 | 16.678 | 110.30 | P2₁/n |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. The theory is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves the use of functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to solve the Schrödinger equation approximately. nih.govmaterialsciencejournal.org This methodology is applied to determine the molecule's optimized geometry and predict its chemical behavior.

Molecular Geometry Optimization and Electronic Structure Prediction

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like Ethyl 4-methyl-3,5-dinitrobenzoate, key geometric parameters include bond lengths, bond angles, and dihedral angles, which define the spatial orientation of the substituent groups relative to the benzene (B151609) ring.

In a related compound, Ethyl 4-chloro-3,5-dinitrobenzoate, X-ray crystallography revealed that the two nitro groups and the ester group are not coplanar with the benzene ring, forming significant dihedral angles. It is expected that the methyl group in this compound would similarly influence the orientation of the adjacent nitro groups due to steric hindrance, causing them to twist out of the plane of the benzene ring. The ethyl ester group is also likely to adopt a specific conformation to minimize steric interactions.

Table 1: Illustrative Geometric Parameters for a Substituted Dinitrobenzoate Derivative (Note: Data below is for illustrative purposes based on typical findings for similar molecules and does not represent experimentally verified data for this compound.)

| Parameter | Value |

| Dihedral Angle (C-C-N-O of one nitro group) | ~30-50° |

| Dihedral Angle (C-C-N-O of second nitro group) | ~30-50° |

| Dihedral Angle (C-C-C=O of ester group) | ~10-20° |

Prediction of Chemical Reactivity and Stability Parameters

DFT calculations can be used to determine a variety of electronic properties that serve as descriptors of chemical reactivity and stability. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger hardness value suggests greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ² / (2η). A higher electrophilicity index indicates a better electrophile.

For many nitroaromatic compounds, the presence of electron-withdrawing nitro groups results in a high electrophilicity index. materialsciencejournal.org

Table 2: Illustrative Reactivity Descriptors for a Nitroaromatic Compound (Note: These values are representative of what might be calculated for a molecule like this compound based on similar compounds and are for illustrative purposes.)

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | ~2.0 - 2.5 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | ~ -4.5 - -5.0 |

| Electronegativity | χ = -μ | ~4.5 - 5.0 |

| Electrophilicity Index | ω = μ² / (2η) | ~4.5 - 5.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and the methyl group, while the LUMO is often centered on the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer, a key feature for many functional organic materials.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro and ester groups.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms.

Green: Regions of neutral or zero potential.

The MEP map provides a clear picture of the charge distribution and is invaluable for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic molecules with significant NLO properties often possess a donor-π-acceptor structure, which leads to a large change in dipole moment upon excitation. The presence of the electron-donating methyl group and the electron-withdrawing nitro groups on the benzene ring suggests that this compound could exhibit NLO properties.

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

Computational methods can predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is a key indicator of a promising NLO material.

These properties are calculated as derivatives of the energy with respect to an applied electric field. For comparison, the β value is often benchmarked against that of a standard NLO material like urea. Studies on similar donor-acceptor nitroaromatic compounds have shown significant hyperpolarizability values, suggesting potential NLO activity. chemicalbook.com

Table 3: Illustrative Calculated NLO Properties (Note: These values are hypothetical for this compound and are based on typical results for similar organic molecules from computational studies.)

| Property | Symbol | Illustrative Unit | Illustrative Value |

| Dipole Moment | μ | Debye | ~3.0 - 5.0 |

| Mean Polarizability | α | a.u. | ~150 - 200 |

| First-Order Hyperpolarizability | β | a.u. | Varies significantly, can be several times that of urea |

In Silico Mechanistic Investigations for Biological Interactions

Computational and theoretical modeling serve as powerful tools in predicting and understanding the molecular interactions between a compound and biological targets. In the absence of direct in silico studies on this compound, this section draws upon research conducted on the closely related analog, ethyl 3,5-dinitrobenzoate (B1224709), to provide insights into its potential biological activities. The primary focus of these computational investigations has been on its antifungal properties, particularly against various species of Candida.

Research has shown that ethyl 3,5-dinitrobenzoate exhibits notable antifungal activity. nih.gov To elucidate the underlying mechanisms of action, molecular docking studies have been performed against several key enzymes in Candida albicans. nih.gov These in silico analyses predict the binding affinities and interaction patterns of the compound within the active sites of these enzymes, suggesting a potential multi-target mechanism of action. nih.gov

The primary interactions observed in these docking studies are hydrogen bonds and hydrophobic interactions between the nitro and ester groups of the dinitrobenzoate scaffold and the amino acid residues of the target enzymes. These interactions are crucial for the stability of the ligand-enzyme complex and are believed to contribute to the inhibition of enzyme function, thereby exerting an antifungal effect.

The predicted binding affinities, represented by the Gibbs free energy of binding (ΔG), indicate the spontaneity of the binding process. A more negative ΔG value suggests a more favorable and stable interaction. The following tables detail the predicted binding energies and the specific amino acid residues involved in the interactions between ethyl 3,5-dinitrobenzoate and various fungal enzymes. It is important to note that the substitution of a methyl group at the 4-position in this compound could influence these interactions due to steric and electronic effects, potentially altering the binding affinity and specificity.

Predicted Binding Affinities of Ethyl 3,5-dinitrobenzoate with Fungal Enzymes

| Target Enzyme | Organism | Predicted ΔG of Binding (kcal/mol) |

| Methyl-accepting chemotaxis protein (MEP2) | Candida albicans | -6.5 |

| Heat shock protein 90 (HSP90) | Candida albicans | -6.4 |

| Farnesyl-diphosphate farnesyl-transferase (ERG9) | Candida albicans | -6.3 |

| Squalene monooxygenase (ERG1) | Candida albicans | -6.2 |

| Phosphomevalonate kinase (ERG8) | Candida albicans | -6.1 |

| Lanosterol 14-alpha demethylase (ERG11) | Candida albicans | -6.1 |

| Mevalonate kinase (ERG12) | Candida albicans | -6.0 |

| Lanosterol synthase (ERG7) | Candida albicans | -5.8 |

Predicted Interacting Residues in Fungal Enzyme Active Sites with Ethyl 3,5-dinitrobenzoate

| Target Enzyme | Interacting Amino Acid Residues |

| Methyl-accepting chemotaxis protein (MEP2) | ASP548, GLN552, TRP555 |

| Heat shock protein 90 (HSP90) | LYS55, LEU56, ASN58 |

| Farnesyl-diphosphate farnesyl-transferase (ERG9) | TYR118, HIS122, ARG215 |

| Squalene monooxygenase (ERG1) | LEU288, PHE292, TYR315 |

| Mevalonate kinase (ERG12) | GLY21, SER149, ASP204 |

| Lanosterol synthase (ERG7) | TYR503, PHE698, HIS702 |

This data is based on in silico studies of ethyl 3,5-dinitrobenzoate and is intended to provide a theoretical framework for the potential biological interactions of this compound. The presence of a methyl group at the 4-position may alter these interactions.

Chemical Reactivity and Derivatization Studies

Ester Functional Group Transformations

The ester group in Ethyl 4-methyl-3,5-dinitrobenzoate is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The hydrolysis of dinitrobenzoate esters, such as the conversion of the ester to a carboxylic acid, is a fundamental reaction. This process can be catalyzed by either acid or base. Studies on analogous compounds like methyl 3,5-dinitrobenzoate (B1224709) show that hydrolysis can occur under aqueous alkaline conditions (e.g., with sodium hydroxide) to yield the corresponding carboxylate salt. rsc.orged.gov For instance, the hydrolysis of methyl benzoates is a well-studied process, and the rate is influenced by substituents on the aromatic ring. oieau.fr In the case of this compound, hydrolysis would yield 4-methyl-3,5-dinitrobenzoic acid. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Kinetic studies on the related methyl 4-chloro-3,5-dinitrobenzoate in dimethyl sulphoxide-water mixtures have shown that nucleophilic attack can occur at both the carbonyl carbon (leading to hydrolysis) and the aryl carbon. rsc.org The competition between these two pathways is influenced by the solvent composition. rsc.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol (B129727) or propanol) would result in the formation of a new ester (e.g., methyl or propyl 4-methyl-3,5-dinitrobenzoate). masterorganicchemistry.comprepchem.com This reaction is typically an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com

Table 1: Examples of Ester Functional Group Transformations for Analogous Dinitrobenzoates

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 3,5-dinitrobenzoate | Aqueous NaOH in DMSO | Sodium 3,5-dinitrobenzoate | rsc.orged.gov |

| Methyl Benzoates | 2% KOH, 200-300 °C | Corresponding Benzoic Acids | |

| Methyl 3,5-dinitrobenzoate | Methanol, H₂SO₄, Reflux | Methyl 3,5-dinitrobenzoate (Esterification) | prepchem.com |

| General Ester | Alcohol (R'-OH), Acid or Base Catalyst | New Ester (R'-O-C=O-Ar) | masterorganicchemistry.com |

Reactions Involving Aromatic Nitro Groups

The two nitro groups on the aromatic ring are strong electron-withdrawing groups and are key sites for chemical reactions, most notably reduction to amino groups.

Reduction to Amino Functionalites

The reduction of aromatic nitro groups to primary amines is a significant transformation in organic synthesis. This reaction converts the strongly deactivating, meta-directing nitro groups into strongly activating, ortho-, para-directing amino groups. For this compound, the reduction of one or both nitro groups would yield the corresponding amino-substituted derivatives, such as Ethyl 3-amino-4-methyl-5-nitrobenzoate or Ethyl 3,5-diamino-4-methylbenzoate.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

The selective reduction of one nitro group in a dinitro compound can be challenging and often depends on the specific reagents and reaction conditions. The presence of the methyl group and the ester group on the ring can influence the reactivity and selectivity of the reduction.

Synthesis and Characterization of Functionalized Derivatives

The core structure of this compound can be modified to produce a wide range of derivatives with potentially new chemical properties.

Halogenated and Amide Analogues of Dinitrobenzoate Esters

Halogenated Analogues: Halogenated versions of dinitrobenzoates have been synthesized and studied. For example, Methyl 4-bromo-3,5-dinitrobenzoate was synthesized by the nitration of 4-bromobenzoic acid followed by esterification. researchgate.net Similarly, Methyl 4-chloro-3,5-dinitrobenzoate is a known compound. biosynth.comnih.gov These syntheses suggest that a similar strategy could be employed starting from a halogenated 4-methylbenzoic acid to produce halogenated analogues of this compound.

Amide Analogues: The ester can be converted into an amide, such as 4-Methyl-N-substituted-3,5-dinitrobenzamide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid (4-methyl-3,5-dinitrobenzoic acid), converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂), and then reacting the acyl chloride with an appropriate amine. nih.gov Direct conversion from the ester to the amide is also possible by heating the ester with an amine, though this often requires more forcing conditions.

Table 2: Synthesis of Functionalized Dinitrobenzoate Analogues

| Derivative Type | Synthetic Precursor | Key Reagents | Product Example | Reference |

| Halogenated | 4-Bromobenzoic acid | Fuming HNO₃/H₂SO₄, then Methanol/SOCl₂ | Methyl 4-bromo-3,5-dinitrobenzoate | researchgate.net |

| Amide | 4-Methyl-3,5-dinitrobenzoic acid | SOCl₂, then an Amine (R-NH₂) | N-R-4-methyl-3,5-dinitrobenzamide | nih.gov |

Ester Chain Modifications and Their Chemical Implications

The ethyl group of the ester can be readily modified through transesterification, as discussed in section 6.1.1. Synthesizing a series of 4-methyl-3,5-dinitrobenzoate esters with different alkyl chains (e.g., methyl, propyl, butyl) allows for the investigation of how the ester chain length and structure affect the compound's physical, chemical, and potentially biological properties.

For example, in studies of related 3,5-dinitrobenzoate derivatives, the length of the alkyl side chain has been shown to influence their biological activity. Research on the antifungal properties of 3,5-dinitrobenzoate esters revealed that derivatives with shorter alkyl chains, such as ethyl and propyl, exhibited more potent activity. This highlights that modifications to the ester chain can have significant chemical and biological implications.

Applications in Chemical Research and Materials Science

Role as a Synthetic Intermediate and Building Block

The reactivity of the nitro and ester functionalities, combined with the steric and electronic effects of the methyl group, makes Ethyl 4-methyl-3,5-dinitrobenzoate a valuable intermediate in the synthesis of more complex molecules.

Precursor in Complex Organic Synthesis

While specific, large-scale applications in complex total synthesis are not yet widely documented, the inherent reactivity of this compound and its analogs positions them as valuable starting materials. The nitro groups can be readily reduced to amino groups, which are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles and other functional groups. For instance, related dinitrobenzoate derivatives are utilized in the synthesis of piperazinium salts, which are scaffolds for pharmacologically active agents. nih.gov The ester group is susceptible to hydrolysis or transesterification, allowing for the modification of this part of the molecule. These reactions open pathways to novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com

The general synthetic utility of dinitrobenzoate derivatives is highlighted by their role as intermediates in the preparation of various organic compounds. For example, 4-chloro-3,5-dinitrobenzoic acid is converted to its acid chloride and subsequently reacted with other molecules to create more complex structures. researchgate.net This suggests a similar potential for this compound, where the chloro- group is replaced by a methyl group, influencing the electronic properties and reactivity of the benzene (B151609) ring.

Application in Natural Product Analog Synthesis

There is growing interest in using dinitrobenzoate derivatives for the synthesis of analogs of natural products. researchgate.netmdpi.com While direct evidence for the use of this compound in this specific application is limited, the structural motifs present in the molecule are relevant to this field. The synthesis of natural product analogs often involves the modification of a core structure to explore structure-activity relationships. The dinitrobenzoate core can be functionalized in various ways to create libraries of compounds for biological screening. The development of fluorescent natural product analogs, for instance, is a burgeoning field where such derivatives could find use. mdpi.com

Development in Polymer Science

The properties of this compound make it a candidate for investigation in the field of polymer science, both as a modifying agent and potentially as a monomeric unit.

Investigation as a Stabilizing Agent in Polymer Compositions

A significant application of a close analog, Ethyl 3,5-dinitrobenzoate (B1224709), is as a stabilizer for polymers and plastics. biosynth.com Nitroaromatic compounds can act as radical scavengers, which is a key mechanism for inhibiting polymer degradation initiated by heat, light, or oxidation. The presence of two nitro groups in this compound suggests a similar or potentially enhanced stabilizing effect. The methyl group may further influence its compatibility and dispersion within different polymer matrices. Research in this area would involve incorporating the compound into various polymer formulations and evaluating its effect on thermal stability, photo-oxidation, and mechanical properties over time.

Table 1: Potential Polymer Stabilization Applications

| Polymer Type | Potential Benefit of Stabilization |

| Polyolefins (e.g., PE, PP) | Inhibition of thermo-oxidative degradation |

| Polyvinyl Chloride (PVC) | Prevention of dehydrochlorination |

| Elastomers | Improved resistance to ozone and UV degradation |

Potential as a Monomer in Polymer Architectures

The bifunctional nature of derivatives of this compound, particularly after the reduction of the nitro groups to amines, presents the possibility of using it as a monomer in polymerization reactions. The resulting diamino-methyl-benzoic acid ethyl ester could be a building block for polyamides or polyimides. These polymers could exhibit unique properties due to the presence of the methyl group and the aromatic backbone, potentially leading to materials with high thermal stability, specific solubility characteristics, or interesting optical properties. Further research is required to explore the synthesis and characterization of such polymers.

Analytical Chemistry Applications

In the realm of analytical chemistry, dinitrobenzoate derivatives have established applications, primarily in the derivatization of alcohols for their identification and quantification.

The reaction of 3,5-dinitrobenzoyl chloride (which can be synthesized from the corresponding acid) with alcohols produces solid crystalline esters with sharp melting points. researchgate.nethansshodhsudha.comyoutube.com This classical method of qualitative organic analysis allows for the definitive identification of unknown alcohols. This compound itself is an example of such a derivative. The procedure typically involves reacting the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base. The resulting ester is then purified by recrystallization and its melting point is determined.

Table 2: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols

| Alcohol | Derivative Melting Point (°C) |

| Methanol (B129727) | 107-109 |

| Ethanol (B145695) | 94-95 |

| 1-Propanol | 73-74 |

| 2-Propanol | 122-123 |

| 1-Butanol | 64 |

Note: These are literature values for the 3,5-dinitrobenzoate esters, not the 4-methyl-3,5-dinitrobenzoate esters.

Furthermore, the high purity and stability of crystalline derivatives like this compound suggest their potential use as reference standards in analytical techniques such as quantitative Nuclear Magnetic Resonance (qNMR). britiscientific.comsigmaaldrich.com Certified reference materials are crucial for the accurate quantification of substances, and the well-defined structure of this compound makes it a candidate for such applications.

Use as a Derivatization Reagent for Alcohol Analysis

In the realm of analytical chemistry, the identification and quantification of alcohols can be challenging due to their volatility and sometimes poor chromatographic behavior. Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis, is a common strategy to overcome these limitations. Esters of 3,5-dinitrobenzoic acid are frequently employed as derivatizing agents for alcohols. The resulting 3,5-dinitrobenzoate esters are typically crystalline solids with sharp melting points, which facilitates their identification.

The process generally involves the reaction of the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine (B92270). The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct. While extensive data on the specific use of 4-methyl-3,5-dinitrobenzoyl chloride (the precursor to this compound) is not widely documented in publicly available literature, the principle remains the same. The introduction of the methyl group at the 4-position of the benzene ring can subtly influence the reactivity of the acid chloride and the physical properties, such as melting point and solubility, of the resulting ester derivative. This can be advantageous in complex mixtures where the derivatives of similar alcohols need to be distinguished.

The primary advantages of using dinitrobenzoate derivatives for alcohol analysis include:

Enhanced Detection: The nitro groups are strongly electron-withdrawing, making the derivatives highly responsive to electron capture detectors (ECD) in gas chromatography (GC), leading to high sensitivity.

Crystallinity: The solid, crystalline nature of the derivatives allows for purification by recrystallization and definitive identification through melting point determination.

Chromatographic Improvement: The derivatives are less volatile and often exhibit better peak shapes in chromatographic separations compared to the parent alcohols.

A study on the high-performance liquid chromatography (HPLC) separation of chiral benzyl (B1604629) alcohols utilized various aromatic acid chlorides for derivatization, demonstrating the versatility of this approach. researchgate.net While not specifically mentioning the 4-methyl derivative, the research underscores the importance of the derivatizing agent's structure in achieving successful separation and analysis. researchgate.net

| Derivative Type | Parent Compound | Analytical Advantage |

| 3,5-Dinitrobenzoate | Alcohol | Crystalline solid, sharp melting point, enhanced GC-ECD detection |

Chiral Selectivity in Chromatographic Separations

The separation of enantiomers, which are non-superimposable mirror-image molecules, is a critical task in many fields, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. Chiral chromatography is a powerful technique for achieving this separation, and it relies on the use of a chiral stationary phase (CSP).

Derivatives of 3,5-dinitrobenzoic acid have been instrumental in the development of effective CSPs. Specifically, CSPs derived from N-(3,5-dinitrobenzoyl)amino acids have shown remarkable capabilities in resolving the enantiomers of a wide array of racemic compounds. The chiral recognition mechanism is based on a combination of interactions between the analyte and the CSP, including π-π interactions (between the electron-deficient dinitrophenyl group of the CSP and an electron-rich aromatic ring on the analyte), hydrogen bonding, and steric interactions.

While direct studies on CSPs made from this compound are not prominent, research on analogous structures provides strong evidence for its potential in this area. The presence of the methyl group on the dinitrobenzoyl moiety could influence the chiral recognition process by altering the electronic properties of the aromatic ring and introducing an additional steric element. This could potentially enhance the enantioselectivity for certain classes of analytes.

Research has demonstrated the successful enantioseparation of chiral benzyl alcohols on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after derivatization. researchgate.net This highlights the effectiveness of the dinitrobenzoyl scaffold in creating a selective chiral environment for chromatographic resolution. researchgate.net The elution order of the enantiomers can often be predicted based on the proposed chiral recognition models, which consider the three-point interaction rule.

Exploration in Optoelectronic and Photonic Materials

The field of optoelectronics is continually searching for new materials with tailored optical properties for applications in devices like optical switches, data storage, and sensors. Organic molecules with specific functional groups, such as nitro groups, are of particular interest due to their potential for exhibiting non-linear optical (NLO) behavior.

Non-Linear Optical Crystal Development and Performance

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation, SHG) and frequency mixing. These properties are crucial for laser technology, optical communication, and data processing. Organic crystals, particularly those with donor-acceptor π-conjugated systems, have emerged as promising candidates for NLO applications due to their large NLO coefficients, fast response times, and high laser damage thresholds.

The structure of this compound, with its electron-withdrawing nitro groups (acceptors) and the potential for interaction with the ethyl ester and methyl groups (donors), suggests that it could possess NLO properties. The arrangement of molecules in a crystal lattice is critical; for a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group.

| Compound Family | Key Structural Feature | NLO Property | Potential Application |

| Dinitrobenzoates | Donor-Acceptor Groups | Second-Harmonic Generation | Frequency Conversion |

Studies on Optical Limiting and Switching Phenomena

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is highly desirable for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism behind optical limiting in many organic materials involves processes like reverse saturable absorption (RSA), where the excited state absorption cross-section is larger than the ground state absorption cross-section.

Nitroaromatic compounds are known to exhibit optical limiting properties. The strong electron-withdrawing nature of the nitro groups can facilitate intersystem crossing to the triplet state upon excitation, which often has strong absorption in the visible region, leading to RSA.

Although direct experimental data on the optical limiting and switching behavior of this compound is not found in the reviewed literature, the general characteristics of nitroaromatic compounds suggest its potential in this area. Studies on other dinitrobenzoate derivatives have confirmed their third-order NLO properties, which are responsible for phenomena like optical limiting. researchgate.net The investigation of such materials typically involves techniques like the Z-scan method to measure the nonlinear absorption coefficient and the nonlinear refractive index. The response time of the optical limiting effect is a critical parameter for practical applications and is influenced by the lifetime of the excited states involved. The presence of the methyl group in this compound could subtly modify the excited-state dynamics and, consequently, its optical limiting performance.

Non Clinical Biological Activity and Mechanistic Understanding

In Vitro Antimicrobial Investigations

In vitro studies are crucial for determining the intrinsic antimicrobial properties of a compound. For Ethyl 4-methyl-3,5-dinitrobenzoate and its analogs, these investigations have primarily focused on their antifungal capabilities.

Antifungal Activity Against Fungal Pathogens (e.g., Candida Species)

Research has demonstrated the antifungal potential of dinitrobenzoate derivatives against various Candida species, which are common opportunistic fungal pathogens in humans. While specific data on this compound is limited, its close analog, Ethyl 3,5-dinitrobenzoate (B1224709), has shown significant activity. One study reported that Ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity against several Candida strains, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL (0.52 mM) against Candida albicans, 100 µg/mL (0.42 mM) against Candida krusei, and 500 µg/mL (2.08 mM) against Candida tropicalis. researcher.liferesearchgate.net Ten derivatives of 3,5-dinitrobenzoic acid, including the ethyl ester, were found to possess fungicidal activity against at least one of the tested strains. researcher.life

For the specific compound of interest, this compound, it has been reported to exhibit antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.

A related compound, Methyl 3,5-dinitrobenzoate (MDNB), and its nanoemulsion formulation (MDNB-NE) have also been shown to inhibit the growth of all tested Candida albicans strains with MIC values ranging from 0.27 to 1.10 mM. nih.gov This suggests that the dinitrobenzoate scaffold is a promising framework for the development of new antifungal agents.

Interactive Data Table: Antifungal Activity of Dinitrobenzoate Esters

| Compound | Fungal Strain | MIC (µg/mL) | MIC (mM) |

| This compound | Candida albicans | 125 | |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | 0.42 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | 2.08 |

| Methyl 3,5-dinitrobenzoate | Candida albicans | 0.27 - 1.10 |

Structure-Activity Relationship (SAR) Studies of Nitrobenzoate Esters

The relationship between the chemical structure of nitrobenzoate esters and their antifungal activity is a key area of investigation. Studies on a series of 3,5-dinitrobenzoate derivatives have revealed important structural features that influence their biological activity. researcher.life

One of the primary findings is the significance of the alkyl side chain in the ester group. Research indicates that esters with shorter alkyl side chains tend to exhibit better biological activity profiles. researcher.liferesearchgate.net For instance, the potent activity of Ethyl 3,5-dinitrobenzoate and Propyl 3,5-dinitrobenzoate underscores this observation. researcher.life This suggests that the size and nature of the ester group play a crucial role in the compound's interaction with its fungal target. The presence of nitro groups on the aromatic ring is also considered a significant contributor to the antimicrobial activity of these compounds. researcher.life However, specific SAR studies detailing the impact of the 4-methyl group in this compound on its antifungal potency are not extensively documented in the available literature.

Elucidation of Biological Mechanisms of Action

Understanding how a compound exerts its antimicrobial effect is fundamental to its development as a therapeutic agent. For dinitrobenzoate derivatives, research points towards a multi-pronged attack on fungal cells.

Interference with Fungal Cell Membrane Integrity

A key mechanism of action for dinitrobenzoate esters appears to be the disruption of the fungal cell membrane. researcher.life The cell membrane is a vital barrier that maintains cellular homeostasis, and its compromise can lead to cell death. Studies on Ethyl 3,5-dinitrobenzoate and Propyl 3,5-dinitrobenzoate have indicated that their antifungal activity involves targeting the fungal cell membrane. researcher.liferesearchgate.net This interference with membrane integrity is a common mechanism for many effective antifungal drugs. The lipophilic nature of these esters likely facilitates their interaction with and penetration of the lipid-rich fungal cell membrane.

Disruption of Ergosterol (B1671047) Biosynthesis Pathways

In addition to direct membrane damage, dinitrobenzoate esters may also inhibit the synthesis of essential membrane components. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. Modeling studies of Ethyl 3,5-dinitrobenzoate against C. albicans have suggested that the compound interferes with the synthesis of ergosterol. researcher.liferesearchgate.net This disruption would further compromise the structure and function of the fungal cell membrane, contributing to the compound's antifungal effect.

Identification of Multitarget Action Profiles

The antifungal activity of dinitrobenzoate esters is likely not limited to a single target. Molecular modeling studies have suggested a multitarget antifungal mechanism of action for compounds like Methyl 3,5-dinitrobenzoate and Ethyl 3,5-dinitrobenzoate against C. albicans. researcher.lifenih.gov This multi-target profile is advantageous as it can reduce the likelihood of the development of drug resistance. By acting on various cellular processes simultaneously, the fungus has a lower probability of developing mutations that would confer resistance to the compound. The identification of these multiple targets is an ongoing area of research that will provide a more comprehensive understanding of the antifungal action of this class of compounds. researcher.liferesearchgate.net

Advanced Delivery Systems for Research Applications

The exploration of advanced delivery systems is paramount for elucidating the full potential of chemical compounds in pre-clinical research. For molecules with limited aqueous solubility, such as many ester derivatives, these systems are not merely vehicles but critical tools for enabling meaningful in vitro experimentation. They ensure that the compound can be effectively delivered to the biological system of interest, allowing for an accurate assessment of its activity.

Nanoemulsion Formulations and Bioavailability Enhancement in In Vitro Systems

The utility of a chemical compound in biological research is often hampered by its physicochemical properties, most notably poor aqueous solubility. This compound, like many organic esters, is anticipated to have low water solubility, which can significantly limit its bioavailability in in vitro assays and lead to unreliable and non-reproducible results. To overcome this challenge, formulation into advanced delivery systems such as nanoemulsions is a promising strategy. Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. pharmaexcipients.com This small droplet size provides a large interfacial area, which can significantly enhance the dissolution and subsequent absorption of poorly soluble compounds in cellular systems. pharmaexcipients.comresearchgate.net

The formulation of a nanoemulsion involves the careful selection of an oil phase, a surfactant, and a co-surfactant. The oil phase serves to solubilize the lipophilic compound. For a compound like this compound, various pharmaceutically acceptable oils could be screened for their solubilizing capacity. Surfactants and co-surfactants are crucial for reducing the interfacial tension between the oil and water phases, leading to the formation of fine, stable droplets. umpr.ac.id The choice of these components is critical and is often guided by the construction of pseudo-ternary phase diagrams to identify the optimal ratios that yield a stable nanoemulsion region. umpr.ac.id

Several methods can be employed for the preparation of nanoemulsions, which are broadly categorized as high-energy and low-energy methods. High-energy methods, such as high-pressure homogenization and ultrasonication, utilize mechanical force to break down large droplets into nano-sized ones. nih.gov Low-energy methods, including phase inversion temperature (PIT) and phase inversion composition (PIC), rely on the physicochemical properties of the components to spontaneously form nanoemulsions under specific conditions. nih.gov The selection of the preparation method depends on the properties of the compound and the desired characteristics of the final formulation.

The enhancement of bioavailability in in vitro systems through nanoemulsion formulation is attributed to several mechanisms. The increased surface area of the nano-sized droplets leads to a higher dissolution rate of the encapsulated compound in the aqueous environment of the cell culture medium. pharmaexcipients.com Furthermore, the components of the nanoemulsion, particularly the surfactants, can interact with the cell membrane, potentially increasing its permeability and facilitating the uptake of the compound. mdpi.com This ensures a higher intracellular concentration of the compound, allowing for a more accurate determination of its biological activity.

Table of Research Findings on Nanoemulsion Formulations for Bioavailability Enhancement:

| Compound Class | Formulation Approach | Key In Vitro Findings | Reference |

| Polymethoxyflavones | Oil-in-water nanoemulsion with various emulsifiers | Enhanced physical stability and potential for improved delivery of poorly water- and oil-soluble bioactives. | nih.gov |

| Pterostilbene | Low-energy nanoemulsion method | Significantly improved solubility, stability, and in vitro release compared to suspension. | nih.gov |

| Poorly Soluble Drugs | Nanoemulsions using an oily polymer | Enhanced aqueous solubility by 3 to 10 times compared to micellar solutions. | researchgate.net |

| Lipophilic Bioactives | Excipient nanoemulsions | Potential to enhance bioaccessibility and absorption in the gastrointestinal tract. | nih.gov |

These examples underscore the potential of nanoemulsion technology to enable and enhance the in vitro investigation of promising but challenging chemical entities like this compound.

Future Research Perspectives

Unexplored Synthetic Routes and Green Chemistry Initiatives

Future research could focus on developing more sustainable and efficient synthetic methods for Ethyl 4-methyl-3,5-dinitrobenzoate and its analogs. This includes exploring alternative nitration and esterification procedures that minimize the use of harsh reagents and reduce waste generation. Microwave-assisted synthesis, for example, has been shown to be a greener method for preparing 3,5-dinitrobenzoates of alcohols. researchgate.net Investigating novel catalytic systems for these transformations could also lead to improved yields and selectivity.

Advanced Spectroscopic Probes for Dynamic Molecular Processes

The application of advanced spectroscopic techniques could provide deeper insights into the dynamic behavior of this compound. Time-resolved spectroscopy, for instance, could be used to study the kinetics of its chemical reactions, such as hydrolysis and reduction, in real-time. Furthermore, techniques like two-dimensional NMR could be employed to elucidate subtle through-space and through-bond interactions within the molecule, providing a more detailed understanding of its conformational dynamics.

Deeper Computational Modeling of Molecular Interactions and Transformations

Computational chemistry offers a powerful tool for investigating the properties and reactivity of this compound at the molecular level. Future studies could employ high-level quantum mechanical calculations to model its electronic structure, predict its spectroscopic properties, and elucidate the mechanisms of its chemical reactions. Molecular dynamics simulations could be used to study its interactions with solvents and biological macromolecules, providing insights into its solubility and potential biological activity.

Design and Synthesis of Novel Functionalized Derivatives with Tailored Research Applications

The core structure of this compound provides a scaffold for the design and synthesis of a wide range of novel derivatives with tailored properties. By systematically modifying the substituents on the aromatic ring and the ester group, it is possible to fine-tune the compound's electronic, steric, and lipophilic characteristics. This could lead to the development of new compounds with enhanced antifungal activity, or with novel applications in areas such as materials science or as probes for chemical and biological systems.

Expanding Non-Clinical Biological Profiling beyond Antifungal Spectrum

While the antifungal properties of related dinitrobenzoates have been noted, a comprehensive biological profiling of this compound is lacking. Future research could explore its activity against other microorganisms, such as bacteria and protozoa. Furthermore, its potential as an inhibitor of specific enzymes or as a modulator of cellular signaling pathways could be investigated. Such studies would expand our understanding of its biological potential beyond its current known applications.

Integration into Emerging Materials Science Paradigms

The nitroaromatic structure of this compound suggests its potential for integration into advanced materials. Nitroaromatic compounds are known to be key components in explosives and have been studied for their charge-transfer properties. wikipedia.orgsigmaaldrich.com Future research could explore the use of this compound or its derivatives as building blocks for the synthesis of novel polymers, liquid crystals, or nonlinear optical materials. Its ability to form charge-transfer complexes could also be exploited in the development of new sensors or electronic devices. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 4-methyl-3,5-dinitrobenzoate, and how is the product characterized?

- Methodology : The compound is synthesized via esterification of 4-methyl-3,5-dinitrobenzoic acid with ethanol in the presence of sulfuric acid. The reaction is refluxed overnight, yielding a yellow solid (98% yield after filtration and drying) .

- Characterization :

- ¹H NMR (CDCl₃) : δ 1.43 (t, 3H), 2.63 (s, 3H), 4.46 (q, 2H), 8.59 (s, 2H).

- ¹³C NMR (CDCl₃) : δ 162.52, 151.62, 131.34, 130.67, 127.82, 62.66, 15.18, 14.17.

- HRMS : m/z 255.0937 [M + H]⁺ (calcd. 255.0939) .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

- Application : It serves as a key intermediate in the Batcho–Leimgruber indole synthesis. Reacting with N,N-dimethylformamide diethyl acetal produces enamine intermediates, which undergo reductive cyclization to yield indole derivatives. Transesterification byproducts (e.g., methyl esters) are minimized by substituting dimethyl acetal with diethyl acetal .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Techniques :

- NMR : To confirm substitution patterns and ester group integrity.

- IR : Identifies nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- HRMS : Validates molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How can transesterification byproducts be minimized during the Batcho–Leimgruber indole synthesis using this compound?

- Optimization : Using N,N-dimethylformamide diethyl acetal instead of dimethyl acetal prevents methoxide generation, eliminating methyl ester byproducts. Reaction conditions (temperature, solvent, and reagent stoichiometry) must be tightly controlled to avoid N-alkylation of pyrrolic nitrogen .

- Yield Improvement : Optimal isolated yield (61%) is achieved with 1.1 equivalents of propargylating agent in DMF at 80°C .

Q. What computational methods support the structural analysis of nitroaromatic esters like this compound?

- Tools : Density Functional Theory (DFT) calculations predict vibrational frequencies (e.g., nitro group stretching) and optimize molecular geometry.

- Software : SHELX programs refine crystal structures, leveraging X-ray diffraction data (e.g., monoclinic P2₁/c space group parameters for analogous compounds) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

- Steric Hindrance : The 4-methyl group reduces accessibility to the nitro-substituted positions, favoring para-substitution in less crowded derivatives.

- Electronic Effects : Electron-withdrawing nitro groups activate the ring for nucleophilic attack, but steric bulk may redirect reactivity to alternative sites .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Data Reconciliation :

- Compare solvent polarity effects (e.g., ethanol vs. benzene) on reaction rates.

- Validate purity via HPLC or GC-MS to account for unreacted starting materials.

- Reproduce conditions from literature with strict anhydrous protocols .

Methodological Considerations

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues : Nitro groups induce high melting points and poor solubility.

- Solutions : Use mixed solvents (e.g., ethanol/water) for slow cooling. For X-ray studies, employ high-flux synchrotron radiation to overcome weak diffraction .

Q. How is this compound functionalized for pharmaceutical applications?

- Derivatization :

- Amidation : React with amines in pyridine to form bioactive amides (e.g., enzyme inhibitors).

- Reduction : Catalytic hydrogenation reduces nitro groups to amines for further coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products